Cas no 1146894-92-9 (6-Ethyl-2-methoxynaphthalen-1-amine)

6-Ethyl-2-methoxynaphthalen-1-amine is a naphthalene derivative featuring an ethyl substituent at the 6-position and a methoxy group at the 2-position, with an amine functional group at the 1-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the electron-donating methoxy group and reactive amine, enhance its utility in coupling reactions and as a precursor for heterocyclic compounds. The ethyl group contributes to improved solubility and steric properties, making it suitable for tailored synthetic applications. High purity and consistent quality ensure reliable performance in research and industrial processes.
6-Ethyl-2-methoxynaphthalen-1-amine structure
1146894-92-9 structure
Product Name:6-Ethyl-2-methoxynaphthalen-1-amine
CAS No:1146894-92-9
MF:C13H15NO
MW:201.264303445816
CID:2679039
Update Time:2025-05-26

6-Ethyl-2-methoxynaphthalen-1-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Ethyl-2-methoxynaphthalen-1-amine
    • 6-Ethyl-2-methoxylnaphthamine
    • 0872AB
    • AK116702
    • AX8109089
    • Inchi: 1S/C13H15NO/c1-3-9-4-6-11-10(8-9)5-7-12(15-2)13(11)14/h4-8H,3,14H2,1-2H3
    • InChI Key: BHFSKLXVWGDRHE-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2C=C(C=CC=2C=1N)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Topological Polar Surface Area: 35.2

6-Ethyl-2-methoxynaphthalen-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1758096-1g
6-Ethyl-2-methoxynaphthalen-1-amine
1146894-92-9 98%
1g
¥11265.00 2024-08-09

Additional information on 6-Ethyl-2-methoxynaphthalen-1-amine

Introduction to 6-Ethyl-2-methoxynaphthalen-1-amine (CAS No. 1146894-92-9)

6-Ethyl-2-methoxynaphthalen-1-amine, identified by the chemical abstracts service number 1146894-92-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This naphthalene derivative features an ethyl group at the 6-position and a methoxy group at the 2-position, making it a versatile intermediate for synthesizing more complex molecules. The structural configuration of this compound imparts unique electronic and steric properties, which have garnered interest from researchers exploring novel synthetic pathways and bioactive scaffolds.

The molecular structure of 6-Ethyl-2-methoxynaphthalen-1-amine consists of a naphthalene core, which is a bicyclic aromatic hydrocarbon composed of two fused benzene rings. The presence of the ethyl and methoxy substituents modifies the electronic distribution across the molecule, influencing its reactivity and potential applications. Such modifications are crucial in medicinal chemistry, where subtle changes in molecular structure can lead to significant differences in biological activity.

In recent years, there has been a growing emphasis on developing sustainable and efficient synthetic methodologies for aromatic heterocycles. 6-Ethyl-2-methoxynaphthalen-1-amine serves as a valuable building block in these efforts. Researchers have leveraged catalytic processes, such as transition metal-catalyzed cross-coupling reactions, to construct complex naphthalene derivatives with high precision. These advances not only enhance the efficiency of synthesis but also reduce the environmental impact of chemical production.

The pharmaceutical industry has shown particular interest in 6-Ethyl-2-methoxynaphthalen-1-amine due to its potential as a precursor for bioactive compounds. Naphthalene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. By incorporating functional groups like ethyl and methoxy, chemists can fine-tune the pharmacological profile of these compounds. For instance, studies have demonstrated that derivatives of this nature can interact with specific enzymatic targets, modulating pathways relevant to disease treatment.

One of the most compelling aspects of 6-Ethyl-2-methoxynaphthalen-1-amine is its role in developing kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with various diseases, particularly cancer. Researchers have synthesized analogs of this compound that exhibit inhibitory effects on specific kinases by targeting their active sites. The ethyl and methoxy groups provide handles for further derivatization, allowing for the optimization of potency and selectivity.

Recent publications highlight the use of 6-Ethyl-2-methoxynaphthalen-1-amine in combinatorial chemistry libraries. These libraries enable high-throughput screening to identify novel lead compounds with desired biological activities. The structural diversity offered by this intermediate allows for the creation of libraries with broad therapeutic potential. Such approaches are particularly valuable in drug discovery pipelines where rapid identification of promising candidates is essential.

The synthesis of 6-Ethyl-2-methoxynaphthalen-1-amine itself has been refined through modern catalytic techniques. For example, palladium-catalyzed reactions have enabled the introduction of functional groups with high regioselectivity. This precision is critical in medicinal chemistry, where incorrect substitution patterns can render a compound inactive or even toxic. Advances in catalysis have not only improved yields but also reduced reaction times, making processes more cost-effective and scalable.

Another area where 6-Ethyl-2-methoxynaphthalen-1-amine has found application is in materials science. The aromatic nature of naphthalene derivatives makes them suitable for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The ethyl and methoxy groups can influence charge transport properties, making this compound a candidate for optimizing device performance. Research into these applications continues to expand the utility of such molecules beyond traditional pharmaceuticals.

The safety profile of 6-Ethyl-2-methoxynaphthalen-1-amine is another important consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure worker safety during synthesis and handling. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment (PPE). These measures align with broader industry practices aimed at maintaining high standards of occupational health and safety.

In conclusion,6-Ethyl-2-methoxynaphthalen-1-amine (CAS No. 1146894-92-9) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, particularly kinase inhibitors targeting various diseases. Advances in synthetic methodologies have enhanced its accessibility, while ongoing research continues to uncover new applications in materials science. As our understanding of molecular interactions deepens,6-Ethyl-2-methoxynaphthalen-1-am ine will likely remain at the forefront of chemical innovation.

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